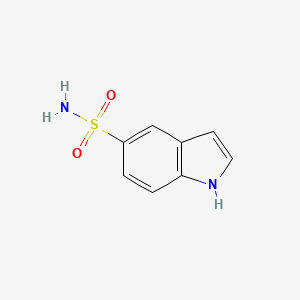

1H-Indole-5-sulfonamide

説明

Structure

3D Structure

特性

IUPAC Name |

1H-indole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c9-13(11,12)7-1-2-8-6(5-7)3-4-10-8/h1-5,10H,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIRVXABSFUGFPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50616953 | |

| Record name | 1H-Indole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50616953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3074-27-9 | |

| Record name | 1H-Indole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50616953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Strategies of 1h Indole 5 Sulfonamide

Synthetic Methodologies for the Indole (B1671886) Core

The construction of the indole ring system is a foundational aspect of synthesizing 1H-indole-5-sulfonamide. Various classical and modern organic chemistry reactions are employed to create this bicyclic heterocycle.

Cyclization Reactions for Indole Formation

Cyclization reactions are a cornerstone of indole synthesis. The Fischer indole synthesis is a widely recognized method, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. evitachem.combeilstein-journals.org This method can be adapted to produce substituted indoles, which can then undergo further functionalization to introduce the sulfonamide group. evitachem.com Another approach involves the cyclization of N-(trifluoroacetyl)-α-anilino acetals, which can yield N-unsubstituted indoles upon saponification. luc.edu For instance, the cyclization of N-(2,2-diethoxyethyl)anilines using titanium tetrachloride is another effective strategy. luc.edu

Multi-step Organic Reactions for Indoline-Sulfonamide Intermediates

The synthesis of this compound can also proceed through indoline-sulfonamide intermediates. Indolines, which are 2,3-dihydroindole derivatives, can be synthesized and subsequently oxidized to the corresponding indole. smolecule.com A multi-step synthesis might begin with the appropriate aniline (B41778) precursor, which is then converted to an indoline (B122111). nih.gov For example, a general procedure for the synthesis of N-acetyl 5-bromo-6-sulfonamide indolines has been described, which can serve as precursors to indole-5-sulfonamides. nih.gov

| Reaction Type | Key Reagents | Intermediate/Product | Reference |

|---|---|---|---|

| Fischer Indole Synthesis | Phenylhydrazine, Aldehyde/Ketone, Acid catalyst | Indole core | evitachem.combeilstein-journals.org |

| Cyclization of N-(trifluoroacetyl)-α-anilino acetals | N-(trifluoroacetyl)-α-anilino acetal, Trifluoroacetic acid, Trifluoroacetic anhydride | N-(trifluoroacetyl)indole | luc.edu |

| Cyclization of N-(2,2-diethoxyethyl)anilines | N-(2,2-diethoxyethyl)aniline derivative, Titanium tetrachloride | Indole | luc.edu |

Enantioselective Synthesis Approaches

For the development of chiral indole-based drugs, enantioselective synthesis is paramount. Two-step enantioselective syntheses involving hydroamination followed by cyclization have been reported to produce sulfonamide-indole derivatives with high yields. evitachem.comresearchgate.net Rhodium/Palladium relay catalysis has also been employed for the enantioselective synthesis of indole derivatives, achieving high enantiomeric excess. rsc.org Catalytic indolization strategies are emerging as a powerful tool for the enantioselective construction of chiral substituted indoles. researchgate.net

Introduction and Modification of the Sulfonamide Moiety

The sulfonamide functional group is a key pharmacophore in many biologically active molecules. Its introduction onto the indole ring is a critical step in the synthesis of this compound.

Sulfonation Reactions utilizing Chlorosulfonic Acid and Related Reagents

Direct sulfonation of the indole ring is a common method for introducing the sulfonyl group. Chlorosulfonic acid is a powerful reagent for this electrophilic aromatic substitution, leading to the formation of a sulfonyl chloride. vulcanchem.comki.se The reaction is typically performed at controlled temperatures, such as 0–5°C, to manage reactivity and regioselectivity. vulcanchem.com The resulting indole-sulfonyl chloride is a versatile intermediate. For instance, the sulfonation of 1-(phenylsulfonyl)indoles using chlorosulfonic acid in acetonitrile (B52724) provides a clean route to the corresponding 3-sulfonyl chlorides. ki.seresearchgate.net

| Substrate | Reagent | Product | Key Conditions | Reference |

|---|---|---|---|---|

| 1-Methyl-1H-indole | Chlorosulfonic acid | 1-Methyl-1H-indole-4-sulfonyl chloride | 0–5°C, inert atmosphere | |

| 1-Propylindole | Chlorosulfonic acid | 1-Propyl-1H-indole-3-sulfonyl chloride | 0–5°C, anhydrous | vulcanchem.com |

| 1-(Phenylsulfonyl)indole | Chlorosulfonic acid in acetonitrile | 1-Phenylsulfonyl-1H-indole-3-sulfonyl chloride | Not specified | ki.seresearchgate.net |

Reaction of Amines with Sulfonyl Chlorides

The most prevalent method for forming the sulfonamide bond is the reaction of a sulfonyl chloride with a primary or secondary amine. ekb.egijarsct.co.incbijournal.comsci-hub.se This nucleophilic substitution reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. ekb.egcbijournal.comresearchgate.net This strategy is widely used to synthesize a diverse array of sulfonamide derivatives by varying the amine component. nih.govresearchgate.net The reactivity of the amine is a key factor, with primary amines generally being more reactive than secondary amines. ijarsct.co.incbijournal.com

Acylation and Alkylation of Indoline-5-sulfonamide (B1311495)

The modification of the indoline nitrogen atom through acylation and alkylation represents a key strategy for diversifying the this compound core. These reactions alter the electronic and steric properties of the molecule, significantly influencing its biological activity.

Acylation: The introduction of an acyl group to the indoline nitrogen is a common and effective derivatization technique. nih.gov A library of 1-acylindoline-5-sulfonamides has been synthesized by reacting indoline-5-sulfonamide with various acyl chlorides in the presence of pyridine in a chloroform (B151607) solvent. nih.gov This method has proven to be versatile, allowing for the introduction of a wide range of acyl moieties. For instance, the synthesis of an isonicotinic derivative was achieved by activating the corresponding acid with 1,1'-carbonyldiimidazole (B1668759) (CDI) and then treating it with indoline-5-sulfonamide in the presence of 4-dimethylaminopyridine (B28879) (DMAP) in tetrahydrofuran (B95107) (THF). nih.gov These acylation procedures have yielded a diverse set of 21 different 1-acylindoline-5-sulfonamides with yields ranging from 50% to 79%. nih.gov

Another approach to obtaining 1-acetylindoline-5-sulfonamide (B184761) involves a multi-step process starting with the protection of the indoline nitrogen with acetic anhydride. nih.gov The resulting 1-acetylindoline (B31821) is then sulfonated using chlorosulfuric acid to produce 1-acetylindoline-5-sulfonyl chloride. nih.gov This intermediate is subsequently treated with ammonia (B1221849) in THF to form 1-acetylindoline-5-sulfonamide, which can then be hydrolyzed to yield indoline-5-sulfonamide. nih.gov The acetyl group enhances the lipophilicity of the compound, which can improve its ability to cross cell membranes.

Alkylation: The introduction of alkyl groups to the indoline nitrogen provides another avenue for structural modification. Indoline-5-sulfonamide can be alkylated using reagents like benzyl (B1604629) bromide in acetonitrile (MeCN) with potassium carbonate (K2CO3) as a base, resulting in the formation of 1-benzyl-5-sulfonamide. nih.gov This alkylation strategy allows for the exploration of how different alkyl substituents impact the compound's interaction with biological targets. It has been noted that the introduction of an acyl group, as opposed to a less polar alkyl fragment, can lead to a significant increase in activity against certain enzymes. nih.gov

| Reagent | Conditions | Product | Yield |

| Acyl Chlorides | Pyridine, CHCl3, room temperature | 1-Acylindoline-5-sulfonamides | 50-79% |

| Isonicotinic Acid | CDI, DMAP, THF, 40 °C | 1-Isonicotinoylindoline-5-sulfonamide | - |

| Benzyl Bromide | K2CO3, MeCN | 1-Benzyl-5-sulfonamide | - |

Advanced Synthetic Transformations for Derivatization

Beyond simple acylation and alkylation, more complex synthetic transformations are employed to create novel derivatives of this compound with unique structural features and biological activities.

Condensation reactions are a powerful tool for building complex molecular architectures from simpler indole precursors. For example, the synthesis of bis(indolyl)methanes can be achieved through the reaction of indole with ketones, catalyzed by various agents such as Amberlyst-15, Silzic (ZnCl2/SiO2), scandium triflate, or p-toluenesulfonic acid. mdpi.com These reactions are advantageous due to their mild conditions and generally high yields. mdpi.com Another example involves the condensation of indole-3-substituted acylhydrazides with 5-substituted-1H-indole-3-carbaldehyde in refluxing ethanol (B145695) with a catalytic amount of glacial acetic acid, yielding a series of N'-((5-substituted-1H-indol-3-yl)methylene)-n-(1H-indol-3-yl)alkanehydrazides. mdpi.com

The creation of a methylene (B1212753) bridge between two indole moieties is a key step in the synthesis of certain complex derivatives. smolecule.com Aldol condensation or similar reactions can be employed to form this linkage. smolecule.com This structural motif is present in compounds like 2,3-Dihydro-3-(1H-indol-3-ylmethylene)-2-oxo-1H-indole-5-sulfonamide, where the methylene bridge connects two distinct indole-based ring systems. smolecule.com The reactivity of the functional groups present, such as the ketone and indole moieties, allows for these types of transformations. smolecule.com

The synthesis of complex tricyclic structures containing the indoline-5-sulfonamide core has been a focus of research. One approach involves a gold-catalyzed tandem cyclization of alkynyl indoles, followed by a ring-opening reduction of the resulting tetracyclic indoline intermediate. nih.gov This strategy allows for the construction of piperidine-fused indoline systems. nih.gov Modifications to this general route, such as using benzyl chloroformate in the indole synthesis step, have been employed to generate a variety of tricyclic analogues. acs.org The resulting free amine products from the ring-opening can be further functionalized to create a diverse library of compounds. acs.org

Hydrazone derivatives of this compound have been synthesized and investigated for their biological activities. A common synthetic route starts with the preparation of 3-phenyl-5-sulfonamido-1H-indole-2-carbohydrazide from sulfanilamide. nih.gov This is achieved through diazotization of sulfanilamide, followed by condensation of the resulting diazonium salt with ethyl 2-benzylacetoacetate. nih.gov The intermediate is then cyclized in an acidic medium, and the resulting ethyl ester is treated with hydrazine (B178648) to form the carbohydrazide (B1668358). nih.gov This carbohydrazide can then be reacted with various aldehydes or ketones to yield a wide range of hydrazone derivatives. nih.govresearchgate.net This method has been used to create a series of novel sulfonamidoindole-based hydrazones. nih.gov

| Starting Material | Key Intermediates | Final Products |

| Sulfanilamide | Diazonium salt, Ethyl 2-benzylacetoacetate adduct | 3-Phenyl-5-sulfonamido-1H-indole-2-carbohydrazide |

| 3-Phenyl-5-sulfonamido-1H-indole-2-carbohydrazide | - | Hydrazone derivatives |

The synthesis of pyridinium (B92312) salt derivatives represents another important derivatization strategy. These derivatives are often prepared from a lead compound, such as 2-(hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamide, by reacting it with various pyrylium (B1242799) salts. researchgate.netnih.gov This approach has been used to generate a series of tri-, tetra-, and cyclo-substituted pyridinium derivatives. researchgate.netnih.gov The positively charged nature of these pyridinium salts can influence their physicochemical properties, such as membrane permeability. nih.gov The synthesis of 2,4,6-trimethylpyridinium salts of these indole-sulfonamide derivatives has also been reported. researchgate.net

Synthesis of Thiadiazole and Indole Nucleus Containing Sulfonamides

The integration of a 1,3,4-thiadiazole (B1197879) ring with an indole sulfonamide framework represents a significant area of synthetic exploration. nih.govresearchgate.net A common strategy involves the initial synthesis of a core sulfonamide structure, which is then elaborated to include the thiadiazole moiety. For instance, a series of novel chiral 1,3,4-thiadiazole-based bis-sulfonamides were synthesized starting from chiral amino acids. researchgate.net The process begins with the reaction of these amino acids with sulfonyl chlorides, followed by a subsequent reaction of the resulting N-protected amino acids with thiosemicarbazide (B42300) in the presence of excess phosphorus oxychloride to form the thiadiazole ring. researchgate.net

Another approach starts with the preparation of 5-acetyl-3-N-(4-sulfamoylphenyl)-2-imino-1,3,4-thiadiazoline. nih.gov This intermediate is efficiently prepared through a cyclization reaction of freshly synthesized 2-oxo-N-(4-sulfamoylphenyl)propanehydrazonoyl chloride with an aqueous ethanolic solution of ammonium (B1175870) thiocyanate (B1210189) under reflux. nih.gov The resulting thiadiazoline can then be further modified, for example, through condensation with hydrazine to introduce a hydrazonoethyl group, which serves as a reactive handle for creating unsymmetrical azines by reacting with various aldehydes and ketones. nih.gov

These synthetic routes highlight a modular approach, allowing for the systematic variation of substituents on both the indole and thiadiazole rings to explore structure-activity relationships. researchgate.net

One-Pot Synthetic Routes for this compound

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. In the context of this compound and its derivatives, several one-pot methodologies have been developed. For instance, a three-component one-pot synthesis has been utilized to create thiazolidin-4-one derivatives bearing a sulfonamide moiety. ekb.eg This reaction involves the condensation of a sulfadiazine, various substituted benzaldehydes, and mercaptoacetic acid, with acetic acid acting as a catalyst. ekb.eg This method has been shown to be effective under conventional heating, as well as with ultrasonic and microwave irradiation, which can significantly reduce reaction times. ekb.eg

Another example of an efficient one-pot process is the synthesis of 3,3-bis(1H-indol-3-yl)indolin-2-one derivatives, which can be catalyzed by substances like theophylline (B1681296) hydrogen sulfate. bohrium.com This reaction involves the condensation of a substituted isatin (B1672199) with a substituted indole in an ethanol-water mixture at room temperature. bohrium.com The development of such one-pot procedures is crucial for the streamlined production of complex indole-based sulfonamides. ekb.egbohrium.com Furthermore, a one-pot synthesis of N-desmethyltriptans, which are related to indole sulfonamide structures, has been described, highlighting the broader applicability of this synthetic strategy. google.com

Challenges and Optimization in this compound Synthesis

The synthesis of this compound is not without its difficulties. Navigating delicate reaction conditions, optimizing purification processes, and achieving high yields and purity are paramount concerns for synthetic chemists.

Navigating Delicate Reaction Conditions

The synthesis of indole derivatives, including this compound, is often sensitive to reaction conditions such as temperature, solvent, and the choice of catalyst. luc.edu For instance, the alkylation of anilines, a key step in some indole syntheses, is critically dependent on solvent polarity and temperature to favor the desired SN2 reaction over competing elimination reactions. luc.edu Lowering the temperature and increasing solvent polarity can lead to higher yields of the desired product. luc.edu

The chlorosulfonation of indole derivatives to produce the key intermediate, 1H-indole-5-sulfonyl chloride, requires careful control to avoid the formation of undesired isomers. Direct chlorosulfonation of indole can lead to the 3-sulfonated isomer as a major byproduct. To circumvent this, a protection strategy is often employed, where the indole nitrogen is first acetylated. This directs the sulfonation to the 5-position. nih.gov However, this adds extra steps to the synthesis. The reactivity of the sulfonyl chloride group itself necessitates controlled conditions during subsequent reactions, such as amination to form the sulfonamide, to prevent unwanted side reactions.

Optimization of Purification Processes

Purification of this compound and its intermediates is a critical step to ensure the final product meets the required quality standards. A variety of techniques are employed, with chromatography and recrystallization being the most common. For example, after the synthesis of 1-acetylindoline-5-sulfonamide, the crude product is often purified by recrystallization from a suitable solvent. nih.gov Similarly, the final this compound product can be purified through recrystallization to achieve high purity. google.com

| Purification Method | Initial Purity (%) | Final Purity (%) |

| Hexane/EtOAc (3:1) | 88 | 95 |

| MeOH/H₂O (4:1) | 95 | 99.2 |

| Sublimation | 99.2 | 99.9 |

| This table illustrates a multi-step purification process for 1H-indole-5-sulfonyl chloride, demonstrating the progressive increase in purity with each step. |

Achieving High Yields and Purity

The quest for high yields and purity is a central theme in the synthesis of this compound. The choice of synthetic route plays a significant role. For example, the synthesis of 1-acetylindoline-5-sulfochloride from 1-acetylindoline using chlorosulfuric acid can achieve a good yield of 81%. nih.gov The subsequent reaction with ammonia to form 1-acetylindoline-5-sulfonamide proceeds with an even higher yield of 89%. nih.gov However, the final hydrolysis step to yield indoline-5-sulfonamide has a yield of 81%. nih.gov

| Synthetic Method for 1H-indole-5-sulfonyl chloride | Yield (%) | Purity (%) |

| Direct ClSO₃H | 42 | 88 |

| Acetyl-Protected | 39 | 99.1 |

| Pd-Catalyzed | 61 | 97 |

| Flow Reactor | 78 | 99.5 |

| This table provides a comparative overview of different synthetic methods for producing the key intermediate 1H-indole-5-sulfonyl chloride, highlighting the trade-offs between yield and purity. |

Medicinal Chemistry and Pharmacological Investigations of 1h Indole 5 Sulfonamide Derivatives

Enzyme Inhibition Studies

Derivatives of 1H-Indole-5-sulfonamide have been widely evaluated for their ability to inhibit various enzymes, with a primary focus on the carbonic anhydrase family. The inherent chemical properties of the sulfonamide group, combined with the versatility of the indole (B1671886) nucleus for substitution, allow for the fine-tuning of inhibitory potency and selectivity.

The sulfonamide moiety (SO₂NH₂) is a classical zinc-binding group (ZBG) that has been a cornerstone in the development of carbonic anhydrase inhibitors (CAIs). mdpi.com Consequently, molecules incorporating the this compound structure have been systematically investigated as inhibitors of various human (hCA) and pathogenic CA isoforms. mdpi.combohrium.com A range of derivatives, particularly those based on the 2-(hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamide scaffold, have been synthesized and assessed for their inhibitory action against multiple α- and β-class carbonic anhydrases. benthamdirect.com

The transmembrane isoforms hCA IX and hCA XII are highly expressed in many solid tumors and contribute to the acidic tumor microenvironment, promoting cancer cell proliferation and survival. mdpi.com As such, they are validated targets for anticancer therapies. mdpi.com Numerous studies have demonstrated that derivatives of this compound are potent inhibitors of these tumor-associated isoforms.

Novel thiosemicarbazides synthesized from a 2-(hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamide lead compound were evaluated against hCA IX and XII. nih.gov This investigation yielded compounds with enzyme inhibition constants (Kᵢ) in the low nanomolar and even subnanomolar range. nih.gov For instance, compounds 5r and 5s from this series exhibited exceptional potency against hCA XII, with Kᵢ values of 0.69 nM and 0.87 nM, respectively. nih.gov Similarly, hydrazone derivatives built on the same indole sulfonamide scaffold also showed significant inhibitory activity, with several compounds displaying Kᵢ values below 10 nM against either hCA IX or hCA XII. mdpi.com Compound 7 in a study of hydrazone derivatives was identified as a highly potent hCA XII inhibitor with a Kᵢ of 1.4 nM. mdpi.com Pyridinium (B92312) salt derivatives of 2-(hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamide have also been developed, showing potent, low nanomolar inhibition against both hCA IX and hCA XII. nih.govbenthamdirect.com

A significant challenge in developing CAIs for cancer therapy is achieving selectivity for the tumor-associated isoforms (hCA IX and XII) over the ubiquitous, cytosolic isoforms hCA I and hCA II. mdpi.com Inhibition of these off-target enzymes can lead to undesirable side effects. Research has focused on designing this compound derivatives that exhibit a favorable selectivity profile.

Hydrazone derivatives of 2-(hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamide were shown to have higher selectivity for hCA IX and XII compared to the off-targets hCA I and II. mdpi.com In a series of novel thiosemicarbazides, all nineteen tested compounds demonstrated up to approximately 340-fold selectivity for hCA IX/XII over the off-target isoforms. nih.gov The development of positively charged pyridinium salt derivatives was another strategy to enhance selectivity. nih.govbenthamdirect.com Due to their cationic nature, these compounds are expected to be membrane-impermeant, thus maximizing their action on the extracellularly located active sites of hCA IX and XII while minimizing interaction with the cytosolic hCA I and II. nih.govbenthamdirect.com

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by 2-(hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamide Derivatives (Hydrazones) Data sourced from Demir-Yazıcı et al., 2019. mdpi.com

| Compound | Substitution on Hydrazone | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

|---|---|---|---|---|---|

| 5 | (5-Bromothiophen-2-yl)methylidene | 85.4 | 12.3 | 25.4 | 4.5 |

| 7 | (5-Nitrothiophen-2-yl)methylidene | 98.7 | 15.4 | 28.5 | 1.4 |

| 9 | (1H-Indol-3-yl)methylidene | 125.4 | 18.9 | 15.7 | 8.5 |

| 12 | Propan-2-ylidene | 256.1 | 45.1 | 54.1 | 25.3 |

| 23 | (4-Nitrobenzylidene) | 105.4 | 14.5 | 9.2 | 5.1 |

The primary mechanism of carbonic anhydrase inhibition by the this compound class of compounds involves the interaction of the sulfonamide group (SO₂NH₂) with the zinc ion in the enzyme's active site. mdpi.commdpi.com Acting as a zinc-binding group, the sulfonamide moiety coordinates to the Zn(II) ion, typically in its deprotonated, anionic form (SO₂NH⁻). mdpi.com This binding displaces or prevents the binding of a key water/hydroxide molecule involved in the catalytic cycle, thereby inhibiting the enzyme's function of interconverting carbon dioxide and bicarbonate. ebi.ac.uk

Beyond this primary interaction, the indole scaffold and its various substituents play a crucial role in determining the potency and isoform selectivity of the inhibitor. mdpi.com These "tail" moieties extend into the active site cavity and form additional hydrogen bonds and van der Waals interactions with surrounding amino acid residues. mdpi.comresearchgate.net As the amino acid composition of the active site varies among different CA isoforms, these secondary interactions are critical for achieving selective inhibition of specific targets like hCA IX and XII over off-targets like hCA I and II. ebi.ac.uk

The mitochondrial carbonic anhydrases, CA VA and CA VB, are involved in key metabolic pathways, including lipogenesis, and are considered potential targets for treating conditions like obesity. nih.govacs.orgnih.gov Studies have investigated the inhibition of these isoforms by various sulfonamides. A broad study on 2-(hydrazinocarbonyl)-3-substituted-phenyl-1H-indole-5-sulfonamides included the evaluation of their inhibitory effects on human CA VA and VB isoforms. benthamdirect.com This research identified several low nanomolar inhibitors for these mitochondrial enzymes from the indole sulfonamide family. benthamdirect.com The inhibition of CA VA and CA VB by specific sulfonamides can have a significant impact on pyruvate, fatty acid, and succinate (B1194679) metabolism, highlighting their role in metabolic energy conversion. nih.govunifi.it

Carbonic anhydrases in pathogenic fungi, which belong to the β-class, are essential for their growth and pathogenesis, making them attractive targets for novel antifungal agents. nih.govtandfonline.com A series of 2-(hydrazinocarbonyl)-3-substituted-phenyl-1H-indole-5-sulfonamides was evaluated for their ability to inhibit the β-CAs from Candida albicans (CaNce103) and Cryptococcus neoformans (Can2). nih.govebi.ac.uk The results showed that these compounds are potent inhibitors of both fungal enzymes, with Kᵢ values in the low nanomolar range. nih.gov For example, inhibition constants ranged from 4.4–118 nM against Can2 and 5.1–128 nM against CaNce103. nih.gov This research demonstrated that minor structural modifications on the 3-phenyl ring of the indole scaffold significantly influence the inhibitory activity, and some derivatives showed promising selectivity for the fungal enzymes over the human CA I and II isoforms. nih.gov

Table 2: Inhibition of Fungal β-Carbonic Anhydrases by 2-(hydrazinocarbonyl)-3-substituted-phenyl-1H-indole-5-sulfonamide Derivatives Data sourced from Güzel et al., 2010. nih.gov

| 3-Phenyl Substitution | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | Can2 (C. neoformans) (Kᵢ, nM) | CaNce103 (C. albicans) (Kᵢ, nM) |

|---|---|---|---|---|

| 4-Fluoro | >10000 | 25.4 | 4.4 | 5.1 |

| 4-Chloro | 9740 | 31.4 | 11.5 | 14.8 |

| 4-Bromo | 8540 | 45.8 | 10.4 | 13.5 |

| 4-Methyl | 7450 | 14.7 | 118 | 128 |

| 2-Fluoro | 8790 | 28.9 | 15.4 | 18.7 |

Carbonic Anhydrase (CA) Inhibition

Inhibition of Bacterial β-CAs (e.g., Mycobacterium tuberculosis)

The β-class carbonic anhydrases (CAs) from Mycobacterium tuberculosis (Mtb) are crucial for the pathogen's survival and have been identified as promising drug targets. tandfonline.com Sulfonamides are well-established inhibitors of CAs, and derivatives of this compound have been explored for their potential as anti-tuberculosis agents. tandfonline.comtandfonline.com

A series of 2-(hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamide derivatives were synthesized and evaluated for their inhibitory activity against human (hCA I and II) and bacterial (Mtb β-CA, mtCA 3) carbonic anhydrases. nih.gov These compounds demonstrated promising inhibition, with KI values against mtCA 3 ranging from 127 nM to 2.12 µM. nih.gov Further derivatization of the 2-(hydrazinocarbonyl)-3-aryl-1H-indole-5-sulfonamide scaffold by creating pyridinium derivatives led to the discovery of compounds with excellent nanomolar and even subnanomolar inhibitory activity against two Mtb β-CAs, Rv1284 and Rv3273. acs.org Similarly, another study on N-((4-sulfamoylphenyl)carbamothioyl) amides showed inhibitory action against three Mtb CAs (MtCA1-MtCA3). mdpi.com

These findings underscore the potential of the this compound scaffold in developing novel anti-mycobacterial agents by targeting essential bacterial enzymes. acs.orgmdpi.com

Table 1: Inhibition of Mycobacterium tuberculosis β-Carbonic Anhydrase (mtCA 3) by 2-(hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamide Derivatives nih.gov

| Compound | Inhibition Constant (K_I) against mtCA 3 |

| Derivative 1 | 127 nM |

| Derivative 2 | >2.12 µM |

| ... | ... |

| Note: This table is representative of the data presented in the source and illustrates the range of inhibitory activities observed. |

Spleen Tyrosine Kinase (Syk) Inhibition

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of hematopoietic cells. nih.gov An oxindole (B195798) derivative, [3-(1-Methyl-1H-indol-3-yl-methylene)-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide], also known as OXSI-2, has been identified as a potent and selective inhibitor of Syk. nih.govsigmaaldrich.comagscientific.com

OXSI-2 acts as a reversible and ATP-competitive inhibitor of Syk with a half-maximal inhibitory concentration (IC50) of 14 nM. sigmaaldrich.commerckmillipore.comcaymanchem.com In cellular assays, it effectively inhibits FcεRI-mediated degranulation in rat basophilic leukemia (RBL-2H3) cells with a half-maximal effective concentration (EC50) of 313 nM. agscientific.commerckmillipore.comcaymanchem.com Further studies in platelets demonstrated that OXSI-2 at a concentration of 2 μM completely abolished platelet aggregation and shape change induced by convulxin, a GPVI agonist that signals through Syk. nih.govcaymanchem.com The compound showed selectivity for Syk over Src family kinases (SFKs), as it did not inhibit Lyn-mediated phosphorylation of Syk at Tyr352, a process that is inhibited by SFK inhibitors. nih.gov

Table 2: Inhibitory Activity of OXSI-2 against Syk nih.govsigmaaldrich.comcaymanchem.com

| Parameter | Value | Target/Process |

| IC50 | 14 nM | Spleen Tyrosine Kinase (Syk) |

| EC50 | 313 nM | FcεRI-mediated degranulation (RBL-2H3 cells) |

| Effective Concentration | 2 µM | Complete inhibition of convulxin-induced platelet aggregation |

Tubulin Inhibition and Antimitotic Activity

Indole sulfonamides have been investigated as antimitotic agents that target the tubulin-microtubule system, a critical component of the cell cytoskeleton essential for cell division. researchgate.netresearchgate.net Several this compound derivatives have shown potent antiproliferative activity by inhibiting tubulin polymerization. researchgate.netmdpi.com

In one study, five indole sulfonamides were found to inhibit the proliferation of HeLa cells with half-maximal inhibitory concentrations (IC50) in the range of 6-17 µM. researchgate.net These compounds were shown to block cell cycle progression at the G2/M phase, leading to mitotic arrest. researchgate.net At their lowest effective concentrations, they caused depolymerization of spindle microtubules without affecting interphase microtubules, a characteristic of microtubule-destabilizing agents. researchgate.net Ultimately, this disruption of microtubule dynamics leads to the induction of apoptosis. researchgate.net

Further research has focused on developing indolesulfonamides that target the colchicine (B1669291) binding site on tubulin. csic.es Modifications to the sulfonamide nitrogen, the methoxyaniline ring, and the indole 3-position have yielded analogues with submicromolar to nanomolar antiproliferative IC50 values against various human tumor cell lines. csic.es

Table 3: Antiproliferative Activity of Representative Indole Sulfonamides against HeLa Cells researchgate.net

| Compound | IC50 for HeLa Cell Proliferation |

| ER-68378 (2) | 6-17 µM range |

| ER-68384 (4) | 6-17 µM range |

| ER-68394 (5) | 6-17 µM range |

Renin Inhibition

The renin-angiotensin system (RAS) is a key regulator of blood pressure, and inhibition of renin, the first and rate-limiting enzyme in this cascade, is an attractive strategy for treating hypertension. preclinicaljournal.comredalyc.org A series of 3-phenyl-1H-indole-5-sulfonamide derivatives have been synthesized and investigated for their potential as renin inhibitors. preclinicaljournal.com

The synthetic approach involved the reaction of ethyl 5-(aminosulfonyl)-3-substituted-phenyl-1H-indole-2-carboxylates with hydrazine (B178648) hydrate (B1144303) to form 2-(hydrazinocarbonyl)-3-substituted-phenyl-1H-indole-5-sulfonamides. preclinicaljournal.com These compounds were designed based on a combination of high-throughput screening and structure-based design, aiming to achieve remarkable potency for renin. preclinicaljournal.com The study highlighted the potential of this novel series of indole derivatives as a promising class of renin inhibitors for the management of hypertension. preclinicaljournal.com

MAPK1 Inhibitory Activity

Mitogen-activated protein kinase 1 (MAPK1), also known as ERK2, is a critical component of the RAS/RAF/MEK/ERK signaling pathway, which is often dysregulated in cancer. While direct studies on 1H-indole-5-sulfonamides as MAPK1 inhibitors are limited, research on the structurally related indazole-sulfonamides provides valuable insights. mdpi.com

A study focused on the synthesis of indazole-based sulfonamides, specifically 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole and its amino analogue. mdpi.comresearchgate.net Molecular docking studies suggested that these compounds have a strong binding affinity for MAPK1 kinase, with binding energies of -7.55 Kcal/mol and -8.34 Kcal/mol, respectively. mdpi.com This indicates their potential as MAPK1 inhibitors for cancer treatment and suggests that the sulfonamide-substituted heterocyclic scaffold is a viable starting point for designing inhibitors of this kinase. mdpi.com

Hepatitis C Virus (HCV) NS4B Inhibition

The hepatitis C virus (HCV) nonstructural protein 4B (NS4B) is an essential component of the viral replication complex and a validated target for antiviral therapy. nih.govacs.org A novel class of potent and orally bioavailable HCV inhibitors based on a 6-(indol-2-yl)pyridine-3-sulfonamide scaffold has been identified. researchgate.net

Through extensive chemical optimization, compound PTC725, (S)-6-[3-cyano-6-ethyl-5-fluoro-1-(pyrimidin-2-yl)-1H-indol-2-yl]-N-(1,1,1-trifluoropropan-2-yl)pyridine-3-sulfonamide, was developed. nih.gov PTC725 demonstrated potent inhibition of HCV genotype 1b replicons with a 50% effective concentration (EC50) of 1.7 nM and a 90% effective concentration (EC90) of 9.6 nM. nih.gov The compound exhibited high selectivity, with a cytotoxicity window greater than 1,000-fold. nih.gov Resistance selection studies confirmed that PTC725 targets NS4B, as resistant replicons harbored amino acid substitutions at positions F98L/C and V105M in the NS4B protein. nih.gov

Table 4: Anti-HCV Activity of PTC725 nih.gov

| Parameter | Value |

| EC50 (HCV 1b replicon) | 1.7 nM |

| EC90 (HCV 1b replicon) | 9.6 nM |

| Selectivity Index | >1,000 |

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies have been crucial in optimizing the this compound scaffold for various biological targets.

For bacterial β-CA inhibition , the derivatization of the 2-(hydrazinocarbonyl)-3-aryl-1H-indole-5-sulfonamide scaffold into pyridinium salts significantly enhanced inhibitory potency against mycobacterial CAs. acs.org The nature of the substituent on the 3-phenyl ring and the specific structure of the pyridinium moiety were found to be key determinants of activity. acs.org

In the context of Syk inhibition , the oxindole core of OXSI-2, formed by the methylene (B1212753) bridge between the two indole rings, is critical for its potent and selective activity. nih.gov The 1-methyl group on one indole and the 5-sulfonamide on the other are essential for maintaining this inhibitory profile. nih.govagscientific.com

For tubulin inhibition , SAR studies on indolesulfonamides targeting the colchicine site revealed that methylated sulfonamides were generally more potent than those with larger, more polar substitutions on the nitrogen. csic.es Furthermore, introducing groups like formyl or nitrile at the indole 3-position provided a good balance between potent antiproliferative activity and improved drug-like properties. csic.es

Regarding renin inhibition , the SAR of 3-phenyl-1H-indole-5-sulfonamides indicated that the substitution pattern on the 3-phenyl group plays a significant role in modulating potency. preclinicaljournal.com

In the development of HCV NS4B inhibitors , extensive SAR studies on the 6-(indol-2-yl)pyridine-3-sulfonamide series were conducted. nih.govresearchgate.net It was found that substituents at the indole N-1, C-5, and C-6 positions, as well as modifications to the sulfonamide group itself, were critical for optimizing potency, metabolic stability, and pharmacokinetic properties. researchgate.net For instance, introducing a fluorine atom at C-5 and an ethyl group at C-6 of the indole, along with a pyrimidin-2-yl group at N-1, led to the highly potent compound PTC725. nih.gov

Impact of Substituents on Indole Ring (N-1, C-3, C-5, C-6 Positions) on Biological Activity

The biological activity of indole derivatives is highly dependent on the substitution pattern of the indole ring. nih.gov Modifications at various positions, including N-1, C-3, C-5, and C-6, can significantly influence the compound's potency and selectivity.

N-1 Position: Substitution at the N-1 nitrogen atom of the indole ring is a common strategy to modulate activity. mdpi.com For instance, N-substituted indole derivatives have demonstrated a range of biological effects, including anti-inflammatory and antimicrobial properties. mdpi.com In one study, an N-substituted indole derivative showed good anti-proliferative activity against the Bel7402 cancer cell line. nih.gov The introduction of tertiary amino and phenyl groups at the N-1 position has been shown to confer significant activity against Staphylococcus aureus. mdpi.com

C-3 Position: The C-3 position is the most common site for substitution in simple indole alkaloids. nih.govmdpi.com The dimethylamine (B145610) group at the C-3 position of gramine, a natural indole alkaloid, is often used as a starting point for synthesizing a variety of biologically active compounds. mdpi.com Many C-3 substituted indole analogs have been reported as effective anticancer, antimicrobial, and antioxidant agents. mdpi.com However, the presence of bulky substituents, such as a second indole moiety at this position, can sometimes lead to increased hemolytic activity. mdpi.com

C-5 and C-6 Positions: The position of substituents on the benzene (B151609) portion of the indole ring also plays a critical role. In a study of celastrol-indole derivatives, compounds substituted at the C-5 position were generally more cytotoxic than those substituted at the C-6 position. nih.gov However, a C-6 substituted derivative demonstrated exceptionally high cytotoxicity against human hepatocellular carcinoma Bel7402 cells, being 77-fold more potent than the parent compound, celastrol. nih.gov For 1H-indole-2-carboxamides, small, aliphatic, electron-donating groups (like methyl, cyclopropyl, or methoxy) at the 5' position were favored for anti-parasitic activity, while electron-withdrawing groups (like halogens) resulted in inactive compounds. acs.org A sulfonamide group at the 5' position restored some potency and improved solubility and metabolic stability. acs.org

Influence of Sulfonamide Group Modifications on Target Binding and Selectivity

The sulfonamide moiety (-SO2NH2) is a critical component, often acting as a zinc-binding group (ZBG) in metalloenzyme inhibitors like carbonic anhydrases (CAs). evitachem.commdpi.com Its ability to interact with various biological targets is key to the therapeutic efficacy of these compounds. nih.govresearchgate.net Modifications to this group can profoundly impact target binding and isoform selectivity. ijarsct.co.in

The primary sulfonamide group is crucial for the mechanism of CA inhibition, with the negatively charged nitrogen coordinating the zinc ion in the enzyme's active site. mdpi.com However, secondary and tertiary sulfonamides are also being investigated as potential CA inhibitors. mdpi.com In a study on 1H-indole-2-carboxamides, reversing the sulfonamide (to -NHSO2-) or methylating it resulted in a significant loss of potency, highlighting the secondary amide's importance for activity in that series. acs.org

The development of new sulfonamide derivatives is an active area of research aimed at discovering novel therapeutic agents with improved properties. ontosight.ai For example, a series of novel thiosemicarbazides was synthesized from a 2-(hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamide lead compound to find selective CA inhibitors. nih.gov These modifications led to compounds with high selectivity for tumor-associated hCA IX and XII over off-target cytosolic isoforms hCA I and II. nih.gov Similarly, creating pyridinium salt derivatives from the same lead compound also produced potent and selective inhibitors of transmembrane tumor-associated CAs. nih.gov This strategy leverages the cationic structure to potentially maximize selectivity by limiting membrane permeability, thus sparing cytosolic CA isoforms. nih.gov

Role of Tricyclic Structures and Other Complex Moieties

The incorporation of complex, multi-ring systems onto the this compound scaffold is a key strategy for developing compounds with specific biological activities. ontosight.aievitachem.com Tricyclic structures, in particular, have been explored for their potential as potent enzyme inhibitors. ontosight.aiontosight.ai

The addition of other complex groups, such as pyridinium salts to a 2-(hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamide core, has been shown to produce potent and selective inhibitors of tumor-associated carbonic anhydrase isoforms hCA IX and XII. nih.gov These complex derivatives are designed to optimize interactions within the active site of the target enzyme. nih.gov

Hydrophobic Tail Modifications and Their Effect on Binding

In the design of enzyme inhibitors based on the sulfonamide scaffold, a lipophilic or hydrophobic "tail" is often required for interaction with the hydrophobic regions of the enzyme's active site. mdpi.comnih.gov Modifying this tail is a crucial strategy for enhancing binding affinity and achieving isoform selectivity. nih.govacs.org

The "tail approach" involves appending different groups to the main aromatic or heterocyclic ring of the sulfonamide to modulate interactions with the middle and outer rims of the enzyme's active site, where amino acid sequences are more variable among isoforms. acs.org This allows for the fine-tuning of inhibitor specificity. acs.org

In a study designing novel carbonic anhydrase inhibitors, researchers replaced the 1-aminoindane fragment of a known inhibitor with an indoline (B122111) core and varied the structure of the hydrophobic tail. nih.gov This resulted in a series of 1-substituted indoline-5-sulfonamides with a broad spectrum of inhibitory constants (Ki) against four CA isoforms. The introduction of different acyl groups (e.g., 3-chlorobenzoyl) as the hydrophobic tail significantly influenced potency and selectivity towards cancer-related CA IX and CA XII over cytosolic isoforms. nih.gov For instance, adding a trifluoromethyl group to the sulfonamide tail yielded compounds with lower potency but increased solubility and better metabolic profiles. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational tool frequently used to elucidate the relationship between the chemical structure of indole-sulfonamide derivatives and their biological activities. nih.govacs.org These models are crucial for guiding the rational design, screening, and structural optimization of compounds to improve potency. nih.govacs.org

In one study, five QSAR models were successfully constructed for a library of 44 indole-sulfonamide derivatives to analyze their anticancer and antimalarial activities. nih.govacs.org These models demonstrated acceptable predictive performance and revealed that key physicochemical properties such as mass, charge, polarizability, van der Waals volume, and electronegativity govern the biological activities of the compounds. nih.govacs.org The developed QSAR models were then used to guide the rational design of a new set of 22 compounds, predicting their potential activity before synthesis. nih.govacs.org

QSAR analysis has also been applied to isatin (B1672199) and indole derivatives to evaluate their potential as enzyme inhibitors, leading to the identification of key molecular descriptors that influence inhibitory activity. mdpi.com Such computational approaches are fundamental in modern drug discovery, facilitating the process of identifying promising lead candidates for further development. nih.govacs.org

Antiproliferative and Anticancer Activities

Indole-sulfonamide derivatives have been extensively investigated for their antiproliferative and anticancer properties. researchgate.netontosight.ai These compounds have been reported to exhibit anticancer activity by inhibiting a variety of biological targets, including tubulins, carbonic anhydrase IX, MET tyrosine kinase, and estrogen receptor-α. nih.govresearchgate.net

Studies have shown that these derivatives can induce apoptosis and inhibit cell growth in various cancer cell lines. ontosight.ai For example, 1-acylated indoline-5-sulfonamides have demonstrated inhibitory activity against tumor-associated CA IX and XII and have shown antiproliferative effects on the MCF7 breast cancer cell line. nih.gov One of the most potent compounds in a series, an indoline-5-sulfonamide (B1311495) with a 3-chlorobenzoyl tail, exhibited hypoxic selectivity, inhibiting the growth of MCF7 cells with an IC50 of 12.9 µM under hypoxic conditions. nih.gov

In vitro Cytotoxicity against Cancer Cell Lines (e.g., HuCCA-1, HepG2, A549, MOLT-3, MCF7)

The cytotoxic effects of indole-sulfonamide derivatives have been evaluated against a panel of human cancer cell lines. nih.govresearchgate.netacs.org In a comprehensive study, a library of 44 indole-sulfonamide derivatives was tested for cytotoxic activity against cholangiocarcinoma (HuCCA-1), hepatocellular carcinoma (HepG2), lung carcinoma (A549), and lymphoblastic leukemia (MOLT-3) cell lines. nih.govacs.org

The results indicated that the cytotoxic effects varied depending on the cell line and the compound's structure. acs.org Many of the tested indoles showed activity against the MOLT-3 cell line. nih.govacs.org In contrast, only hydroxyl-containing bis-indole derivatives displayed significant anticancer activities against HuCCA-1, HepG2, and A549 cells. nih.govacs.org

Table 1: In vitro Cytotoxicity of Selected Indole-Sulfonamide and Related Derivatives

| Compound Type/Derivative | Cell Line | IC50 (µM) | Source |

|---|---|---|---|

| Hydroxyl-bearing bis-indole (4-CF3 subst.) | HepG2 | 7.37 | nih.gov |

| Hydroxyl-bearing bis-indole (4-NO2 subst.) | MOLT-3 | 2.04 | acs.org |

| Indole-thiazolidinedione-triazole hybrid | HepG2 | 4.43 | mdpi.com |

| Indole-thiazolidinedione-triazole hybrid | MCF-7 | 3.18 | mdpi.com |

| Indole derivative (LSD1 inhibitor) | A549 | 0.74 | mdpi.com |

| Methoxy-substituted indole curcumin (B1669340) derivative | A549 | 15 | mdpi.com |

| 1-Acylindoline-5-sulfonamide (3-chlorobenzoyl tail) | MCF7 (hypoxia) | 12.9 | nih.gov |

| Benzimidazole derivative (se-182) | A549 | 15.80 | jksus.org |

| Benzimidazole derivative (se-182) | HepG2 | 15.58 | jksus.org |

Antiproliferative Effects under Normoxia and Hypoxia

Derivatives of this compound have demonstrated notable antiproliferative activity against cancer cell lines under both normal oxygen (normoxia) and low oxygen (hypoxia) conditions. nih.gov Hypoxia is a common feature of solid tumors and often contributes to resistance against conventional cancer therapies, making compounds that are effective in such environments particularly valuable. vulcanchem.com

A study involving a series of 1-acylated indoline-5-sulfonamides revealed that these compounds generally retain their activity in hypoxic conditions. nih.gov Specifically, the indoline-5-sulfonamide 4f was identified as a potent compound against the MCF7 breast cancer cell line, exhibiting a two-fold higher activity under hypoxic conditions (IC50 = 12.9 µM) compared to normoxic conditions. nih.gov This hypoxic selectivity is a significant finding. Furthermore, compound 4f also demonstrated the ability to inhibit the growth of A431 skin cancer cells by 44% under hypoxic conditions and partially suppressed the expression of hypoxia-induced carbonic anhydrase IX (CA IX) in these cells. nih.govnih.gov

In comparison, the indoline analog 4e showed better performance against the MCF7 cell line than its indane counterpart, compound 3 . nih.gov While the tested indoline-5-sulfonamides did not show high antiproliferative activity against A431 cells, which have high CA IX expression, the lead compound 4f was found to not only inhibit CA IX but also suppress its expression under hypoxia. nih.gov

These findings highlight the potential of this compound derivatives as anticancer agents that can effectively target tumors in the challenging hypoxic microenvironment. nih.gov

Interactive Data Table: Antiproliferative Activity of Selected this compound Derivatives

| Compound | Cell Line | Condition | IC50 (µM) | % Inhibition | Reference |

| 4f | MCF7 | Hypoxia | 12.9 | - | nih.gov |

| 4f | A431 | Hypoxia | - | 44% | nih.gov |

| 4e | MCF7 | Normoxia & Hypoxia | - | - | nih.gov |

Induction of Pro-apoptotic Gene Expression (e.g., caspase 3, 8, 9)

Several studies have indicated that sulfonamide derivatives, including those with an indole scaffold, can induce apoptosis in cancer cells by upregulating the expression of key pro-apoptotic genes. tandfonline.comnih.gov Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells, and its induction is a primary goal of many cancer therapies. The caspase family of proteases plays a central role in executing apoptosis. promega.denih.gov

Research on new sulfonamide derivatives has shown their ability to significantly reduce cell proliferation and induce the mRNA expression of pro-apoptotic genes, specifically caspase 3, caspase 8, and caspase 9. tandfonline.comnih.gov For instance, treatment of various cancer cell lines, including human hepatocellular (HepG2), breast (MCF-7), and colon (Colo-205) cancer cells, with certain sulfonamide compounds led to a notable increase in caspase 3 mRNA levels after 12 and 24 hours. tandfonline.com

Furthermore, treatment with compounds 1 and 2 for 12 hours was found to activate apoptosis by increasing caspase 9 mRNA expression in MCF-7 and HepG2 cell lines. tandfonline.com The activation of these initiator (caspase 8 and 9) and executioner (caspase 3) caspases suggests that these compounds can trigger both the extrinsic and intrinsic apoptotic pathways. tandfonline.comnih.gov The underlying mechanism for this pro-apoptotic activity is likely mediated through the activation of the p38 MAPK signaling pathway. tandfonline.comnih.gov

Isatin sulfonamide analogs have been reported to selectively inhibit the executioner caspases, caspase-3 and caspase-7, over the initiator caspases. nih.gov This modulation of caspase activity underscores the potential of this compound derivatives as inducers of apoptosis in cancer cells.

Interactive Data Table: Pro-apoptotic Gene Expression Induced by Sulfonamide Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Pro-apoptotic Gene(s) Upregulated | Signaling Pathway Implicated | Reference |

| New sulfonamide derivatives | HepG2, MCF-7, Colo-205 | Caspase 3, Caspase 8, Caspase 9 | p38 MAPK | tandfonline.comnih.gov |

| Compound 1 | MCF-7, HepG2 | Caspase 9 | - | tandfonline.com |

| Compound 2 | MCF-7, HepG2 | Caspase 9 | - | tandfonline.com |

| Isatin sulfonamide analogs | - | Caspase 3, Caspase 7 (inhibition) | - | nih.gov |

Circumventing Multidrug Resistance

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells become resistant to a broad range of anticancer drugs. One of the key mechanisms of MDR is the overexpression of drug efflux pumps like P-glycoprotein (P-gp). nih.gov Research has shown that certain this compound derivatives can circumvent this resistance.

Specifically, the indoline-5-sulfonamide derivatives 4e and 4f have been found to reverse chemoresistance to doxorubicin (B1662922) in K562/4 cells, which overexpress P-gp. nih.govnih.gov This ability to overcome MDR is a significant advantage. The mechanism of action is thought to be related to the inhibition of carbonic anhydrase XII (CA XII), a target for overcoming MDR. nih.gov

The development of indole-based compounds that can overcome MDR is an active area of research. For example, a series of GSH-responsive prodrugs derived from indole-chalcone and camptothecin (B557342) were synthesized to tackle MDR in cancer therapy. mdpi.com These findings suggest that the this compound scaffold holds promise for the development of new anticancer agents that can effectively treat multidrug-resistant tumors.

Antimicrobial and Anti-Infective Properties

The this compound scaffold has been investigated for a range of antimicrobial and anti-infective properties, demonstrating its versatility in medicinal chemistry. ontosight.aiderpharmachemica.com

Antibacterial Activity Against Gram-Positive and Gram-Negative Pathogens

Sulfonamide derivatives have a long history as antibacterial agents. derpharmachemica.comresearchgate.net Studies on various sulfonamide derivatives have consistently shown a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. researchgate.netiosrjournals.org

For instance, a series of novel 1,5-disubstituted indolin-2-one derivatives containing sulfonamides were synthesized and evaluated for their antibacterial activity. asianpubs.orgresearchgate.net The results indicated that most of these compounds exhibited promising antibacterial potency against strains like Staphylococcus aureus (Gram-positive) and Proteus vulgaris (Gram-negative). asianpubs.orgresearchgate.net Specifically, compounds 7b , 7d , and 8b showed notable antimicrobial activity against S. aureus ATCC26112. asianpubs.orgresearchgate.net

Another study on chromone (B188151) sulfonamide derivatives also reported significant antibacterial activity against drug-resistant and multi-drug resistant (MDR) isolates of both Gram-positive and Gram-negative bacteria. nih.gov The structural flexibility of sulfonamides allows for modifications that can lead to the development of more potent and less toxic antibacterial agents. nih.govacu.edu.in

Interactive Data Table: Antibacterial Activity of Indole Sulfonamide Derivatives

| Derivative Class | Bacterial Strains | Activity | Reference |

| 1,5-Disubstituted indolin-2-ones | Staphylococcus aureus, Proteus vulgaris | Promising antibacterial potency | asianpubs.orgresearchgate.net |

| Chromone sulfonamides | Drug-resistant & MDR Gram-positive and Gram-negative isolates | Significant activity | nih.gov |

| Tryptamine (B22526) sulfonamides | Various bacterial strains | Potential antibacterial activity | derpharmachemica.com |

Antimalarial Activity

Indole and sulfonamide derivatives have independently shown promise as antimalarial agents. nih.govmdpi.com Consequently, hybrid molecules incorporating both scaffolds have been investigated for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govnih.gov

A study evaluating a library of 44 indole-sulfonamide derivatives against the K1 multidrug-resistant strain of P. falciparum found that while monoindoles were inactive, most of the bisindoles and trisindoles exhibited antimalarial activity with IC50 values in the range of 2.79–8.17 μM. nih.govnih.govacs.org The most potent compound identified was the 4-OCH3 derivative of a bisindole (11 ) with an IC50 of 2.79 μM. nih.govnih.govacs.org

The known antimalarial drugs sulfadoxine, sulfadiazine, and sulfalene (B1681184) all contain a sulfonamide group attached to a heterocyclic ring, highlighting the importance of this functional group in antimalarial drug design. mdpi.com

Interactive Data Table: Antimalarial Activity of Indole-Sulfonamide Derivatives

| Derivative Class | P. falciparum Strain | IC50 Range (µM) | Most Potent Compound (IC50 µM) | Reference |

| Bisindoles | K1 (multidrug-resistant) | 2.79–8.17 | 11 (2.79) | nih.govnih.govacs.org |

| Trisindoles | K1 (multidrug-resistant) | 2.79–8.17 | - | nih.govnih.govacs.org |

Antifungal Activity

Derivatives of this compound have also been explored for their potential as antifungal agents. ontosight.aiacs.org The sulfonamide moiety is a key pharmacophore in many biologically active compounds, including those with antifungal properties. derpharmachemica.com

Research into new sulfonamide derivatives of tryptamine has revealed that some of these compounds exhibit potential antifungal activity. derpharmachemica.com Similarly, a study on N-(1H-indol-5-yl)-2-(((5-substituted benzo[d]thiazol-2-yl)methyl)amino)acetamides showed that several compounds were highly active against the fungal strains Aspergillus niger and Candida albicans. iosrjournals.org Specifically, compounds 6k , 6l , 6m , and 6n demonstrated high activity. iosrjournals.org

Furthermore, novel aryl sulfonamide derivatives have been designed and evaluated as potential succinate dehydrogenase inhibitors, a mechanism targeting phytopathogenic fungi. acs.org These studies underscore the potential of the this compound scaffold in the development of new antifungal therapies.

Computational and Structural Biology Studies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding mechanisms of 1H-indole-5-sulfonamide derivatives.

Elucidation of Binding Modes and Interactions with Protein Targets

Molecular docking studies have been crucial in elucidating the binding modes of this compound derivatives with various protein targets, particularly carbonic anhydrases (CAs). For instance, in the active site of CA IX, an indoline-5-sulfonamide (B1311495) analog demonstrated a similar orientation to a known inhibitor, with the sulfonamide group interacting with the Zn2+ ion. nih.gov The indoline (B122111) ligand was able to form novel interactions with amino acid residues of CA IX. nih.gov

Docking studies of indole-sulfonamide hybrids with tubulin and VEGFR-2 have also revealed key interactions. The oxygen atom on the benzenesulfonyl group was found to form a hydrogen bond with the Glu 885 residue, while the nitrogen atom of the amide bond engaged in a hydrogen-bonding interaction with the same residue. tandfonline.com Furthermore, the oxygen atom of the amide bond formed a hydrogen bond with Asp 1046, and the benzene (B151609) ring of the 3,4,5-trimethoxybenzyl moiety interacted with Lys 868 through π–cation interactions. tandfonline.com

In another study, docking of indole-based benzenesulfonamides into the active site of hCA isozymes I, II, and IX showed that the benzenesulfonamide (B165840) ring fits deeply inside the shallow CA active site, anchoring the zinc ion via a metal bond. mdpi.com This is a typical binding mode for sulfonamide CA inhibitors. mdpi.com The ability to visualize these interactions aids in the future modification of ligands to create molecules with improved affinity. mdpi.com

The following table summarizes key binding interactions identified through molecular docking studies:

| Compound/Derivative | Target Protein | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Indoline-5-sulfonamide analog | CA IX | Zn2+, Thr 199, Leu 198, Gln 92 | Metal coordination, Hydrogen bond, Arene-H interaction |

| Indole-sulfonamide hybrid | Tubulin/VEGFR-2 | Glu 885, Asp 1046, Lys 868 | Hydrogen bond, π–cation interaction |

| Indole-based benzenesulfonamides | hCA I, II, IX | Zn2+ | Metal coordination |

| 2-(hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamide derivatives | hCA IX, XII | P1 hydrophobic site | Hydrophobic interaction |

Analysis of Ligand-Receptor Interactions

A detailed analysis of ligand-receptor interactions reveals the specific forces that stabilize the compound-protein complex. These interactions include hydrogen bonds, arene-H interactions, and lipophilic interactions.

For 1-acylindoline-5-sulfonamides, modeling showed that these ligands interact with Zn2+ ions as sulfonamidate anions and form identical hydrogen bonds with Thr 199 and arene-H interactions with Leu 198 residues in the active site of CA IX. nih.gov An additional hydrogen bond was observed between the amide group of the indoline ligand and Gln 92. nih.gov

In the case of other indole (B1671886) derivatives, phenyl and pyridine (B92270) rings were found to interact through hydrogen-arene bonds with Asn62, while lipophilic interactions were observed with His94, Val121, and Leu198 in a hydrophobic pocket. researchgate.net The sulfonyl group, a key feature of these compounds, is known to form hydrogen bonds with protein donors and also engages in van der Waals interactions within hydrophobic environments. nih.govacs.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the compound-target complex over time. For derivatives of 2-(hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamide, MD simulations have been used to investigate the potential binding interactions of the most potent compounds against hCA IX and XII. nih.gov These simulations, often performed using software like GROMACS, help to validate the predictions made by molecular docking and provide a more realistic picture of the interactions in a dynamic system. nih.gov

X-ray Crystallography of Compound-Target Complexes

X-ray crystallography provides high-resolution, three-dimensional structural information of molecules and their complexes with proteins. This technique has been instrumental in understanding the precise binding of sulfonamide inhibitors to carbonic anhydrases. researchgate.netmigrationletters.com The crystal structures of celecoxib (B62257) and valdecoxib (B1682126) in complex with hCA II have provided valuable insights into their isoform-selective inhibitory effects. researchgate.net Although specific X-ray crystallography data for this compound itself was not found, the structural information from related sulfonamides provides a strong basis for understanding its potential interactions. researchgate.net This technique allows for a detailed view of bond geometries, hydrogen bonding patterns, and conformational flexibility, which is crucial for designing more potent and selective drug candidates. migrationletters.com

Computational Screening for Bioactivity Prediction

Computational screening methods are employed to predict the biological activity of compounds before they are synthesized and tested in the lab. For a series of pyrimidine-sulfonamide derivatives, a bioactivity score was calculated using Molinspiration software, which indicated that the designed compounds were in the active zone for drug molecules. biointerfaceresearch.com Similarly, for N-{5-[1-(substituted-phenylsulfonyl)-1H-indol-3-yl]-1, 3, 4-thiadiazol-2-yl}-substituted-benzenesulfonamide derivatives, computational screening showed that all components complied with the Lipinski Rule of Five and had a bioactivity score in the active zone. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models have also been successfully constructed for indole-sulfonamide derivatives to predict their cytotoxic and antimalarial activities. acs.org These models revealed that properties like mass, charge, polarizability, van der Waals volume, and electronegativity are key for the compounds' activities. acs.org

Predictive Modeling for Pharmacokinetic Profiles

Predictive modeling for Absorption, Distribution, Metabolism, and Excretion (ADME) and pharmacokinetic (PK) properties is essential to assess the drug-likeness of a compound early in the discovery process. expasy.orgnih.gov For new 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives, in silico ADME and pharmacokinetic prediction revealed good properties. mdpi.com

Multi-task machine learning models have shown a clear benefit in predicting ADME and animal PK endpoints, especially when leveraging large and diverse experimental datasets. chemrxiv.org These models can predict a range of properties, including solubility, lipophilicity, permeability, absorption, bioavailability, and plasma-protein binding. nih.gov For a series of 1H-indole/5-substituted indole derivatives, pharmacokinetic properties were obtained using various computational methods to support their potential as antioxidant and anti-inflammatory agents. researchgate.net

Advanced Characterization and Analytical Methodologies

Spectroscopic Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of 1H-Indole-5-sulfonamide by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds in solution. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are utilized to map the chemical environment of each atom.

In ¹H NMR analysis of a related indole (B1671886) sulfonamide derivative, specific chemical shifts (δ) are observed. For instance, the indole-NH proton typically appears as a singlet around 10.78 ppm. Aromatic protons on the indole and phenyl rings resonate in the range of 7.00-8.18 ppm, with their specific shifts and coupling constants providing information about their positions. The protons of the sulfonamide group (NH₂) often present as a singlet around 7.35 ppm. mdpi.com

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. In a study of an indole-based benzenesulfonamide (B165840), the carbonyl carbon (C=O) of an amide linkage was observed at 171.81 ppm. mdpi.com The carbon atoms within the aromatic rings of indole sulfonamides show characteristic signals in the downfield region of the spectrum.

Table 1: Representative ¹H NMR Spectral Data for an Indole Sulfonamide Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Indole-NH | 10.78 | s | - |

| Amide-NH | 10.24 | s | - |

| Ph-H2' | 8.18 | s | - |

| Ph-H6' | 7.76–7.74 | m | - |

| Indolyl-H4 | 7.58–7.56 | d | 8.00 |

| Ph-H4' and 5' | 7.49–7.47 | d | 8.00 |

| NH₂ | 7.35 | s | - |

| Indolyl-H7 | 7.34–7.32 | d | - |

| Indolyl-H2 | 7.13 | s | - |

| Indolyl-H6 | 7.08–7.04 | t | 8.00 |

| Indolyl-H5 | 7.00–6.96 | t | 8.00 |

| CH₂ | 3.05–3.01 | t | 8.00 |

| CH₂ | 2.73–2.69 | t | 8.00 |

Data derived from a study on indole-based benzenesulfonamides. mdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of indole sulfonamide derivatives, characteristic absorption bands (ν) are observed. For example, stretching vibrations for the S=O bonds in the sulfonamide group are typically seen around 1151 cm⁻¹. bezmialem.edu.tr Other notable peaks include those for N-H stretching and aromatic C-H stretching.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental composition. This technique is crucial for confirming the molecular formula of this compound. The molecular ion peak ([M+H]⁺) and the fragmentation patterns observed in the mass spectrum serve to verify the compound's structure. nih.gov HRMS is often performed using electrospray ionization (ESI). nih.govfrontiersin.org

Chromatographic Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound. The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. Purity levels are typically determined by UV detection at a specific wavelength, such as 254 nm. Research studies often report purity levels of ≥95% for synthesized indole sulfonamide compounds as confirmed by HPLC analysis. nih.gov In some cases, purities as high as 99.94% have been reported. lgcstandards.com

Table 2: HPLC Purity Data for Various Indole Sulfonamide Derivatives

| Compound | Purity (%) |

|---|---|

| 3-(1H-indol-3-yl)-N-(3-sulfamoylphenyl)propanamide | 99.79 |

| Derivative 1 | 97.00 |

| Derivative 2 | 96.73 |

| Derivative 3 | 96.78 |

Data sourced from a study on indole-based benzenesulfonamides. mdpi.com

Preparative Thin-Layer Chromatography (TLC)

Preparative Thin-Layer Chromatography (TLC) is a purification technique used for separating small quantities of compounds. rochester.edu In this method, the sample is applied as a band onto a TLC plate with a thick layer of adsorbent, typically silica (B1680970) gel. rochester.edumn-net.com The plate is then developed in a suitable solvent system, and the separated bands are visualized, often using UV light. rochester.edu The desired band containing this compound can then be scraped from the plate and the compound extracted with a polar solvent. rochester.edu This technique is particularly useful for the purification of small-scale reaction products. rochester.edu All reactions are typically monitored by thin-layer chromatography (TLC) using silica gel plates and UV light for detection. frontiersin.org

Elemental Analysis

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. For novel or synthesized compounds such as this compound, this method is crucial for confirming the empirical and molecular formula. The analysis quantitatively measures the percentage of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), which is then compared against the theoretical values calculated from the compound's proposed chemical formula.

The molecular formula for this compound is C₈H₈N₂O₂S, with a molecular weight of 196.23 g/mol . biosynth.comchemscene.com Based on this, the theoretical elemental composition can be calculated. This calculated data serves as a benchmark for verifying the purity and identity of a synthesized sample.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 8 | 96.08 | 48.96 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 4.11 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 14.28 |

| Oxygen | O | 16.00 | 2 | 32.00 | 16.31 |

| Sulfur | S | 32.07 | 1 | 32.07 | 16.34 |

| Total | 196.23 | 100.00 |

Note: The data in this table is calculated based on the known molecular formula of this compound.

Research Findings

In practice, synthesized samples of this compound and its derivatives are subjected to elemental analysis, often using a CHNS elemental analyzer. The experimentally determined percentages ("found" values) are then compared to the theoretical percentages ("calculated" values). A close agreement between the found and calculated values, typically within a narrow margin of ±0.4%, is considered strong evidence for the structural integrity and purity of the compound.

While specific experimental data for the parent compound this compound is not detailed in the provided search results, studies on closely related derivatives highlight the application of this method. For instance, in the characterization of various substituted this compound derivatives, researchers consistently report both calculated and found values for C, H, N, and S.

For example, for the compound 3-Phenyl-2-{[2-(propan-2-ylidene)hydrazinyl]carbonyl}-1H-indole-5-sulfonamide (C₁₈H₁₈N₄O₃S), the analytical calculation was: C, 58.36%; H, 4.90%; N, 15.12%; S, 8.66%. The experimental findings were: C, 58.76%; H, 5.13%; N, 15.05%; S, 9.01%, showing a strong correlation. mdpi.com Similarly, for 2-{[2-(Butan-2-ylidene)hydrazinyl]carbonyl}-3-phenyl-1H-indole-5-sulfonamide (C₁₉H₂₀N₄O₃S), the calculated values were C, 59.36%; H, 5.24%; N, 14.57%; S, 8.34%, and the found values were C, 59.56%; H, 5.36%; N, 14.15%; S, 8.71%. mdpi.com

These examples underscore the routine and essential nature of elemental analysis in the verification of the synthesis of indole-5-sulfonamide derivatives. The close match between theoretical and experimental data provides critical validation of the compound's identity before it is used in further studies.

Broader Impact and Future Directions in 1h Indole 5 Sulfonamide Research

Role in Drug Discovery and Development

The 1H-indole-5-sulfonamide scaffold is a cornerstone in the discovery and development of new drugs, primarily due to its ability to serve as a template for creating diverse molecular libraries. mdpi.comnih.gov The indole (B1671886) ring system is present in numerous natural products and clinically approved drugs, highlighting its biocompatibility and favorable interaction with biological targets. mdpi.com The sulfonamide group is a key feature of many antibacterial, diuretic, and anticancer drugs. ekb.egijarsct.co.in

The combination of these two moieties in this compound has led to the identification of potent inhibitors for various enzymes, particularly carbonic anhydrases (CAs). researchgate.neteurekaselect.comscite.ai Certain CA isoforms, such as CA IX and CA XII, are overexpressed in various tumors and are associated with cancer progression, making them attractive targets for anticancer therapies. semanticscholar.orgresearchgate.netnih.govnih.gov Derivatives of this compound have demonstrated selective inhibition of these tumor-associated CAs, often in the nanomolar range, showcasing their potential as leads for new anticancer drugs. researchgate.neteurekaselect.comsemanticscholar.org

Furthermore, the structural versatility of the this compound core allows for modifications at multiple positions, enabling chemists to fine-tune the pharmacological properties of the resulting compounds. This adaptability is crucial in the iterative process of drug discovery, where optimizing potency, selectivity, and pharmacokinetic profiles is paramount.

Interdisciplinary Connections with Organic Chemistry and Medicinal Research

The study of this compound fosters a strong interdisciplinary connection between organic chemistry and medicinal research. Organic chemists are continually developing novel and efficient synthetic routes to access the core indole-sulfonamide structure and its analogs. ijarsct.co.in This often involves multi-step syntheses starting from readily available materials like sulfanilamide. ingentaconnect.com

Medicinal chemists then utilize these synthetic advancements to create libraries of compounds for biological screening. The insights gained from the biological evaluation of these compounds, including their structure-activity relationships (SARs), feed back into the design of the next generation of molecules. This synergistic cycle of synthesis, testing, and redesign is a hallmark of modern drug discovery and is vividly illustrated in the research surrounding this compound derivatives. For instance, the synthesis of 3-(2-Aminoethyl)-1H-indole-5-sulfonamide, also known as Sumatriptan, a well-known anti-migraine medication, showcases the successful application of these interdisciplinary efforts. smolecule.com

Development of Novel Therapeutic Agents